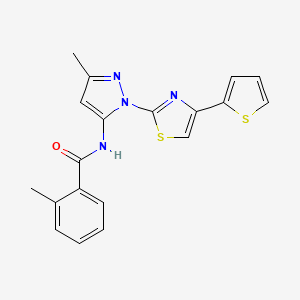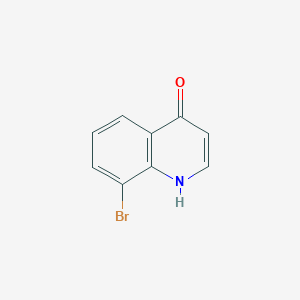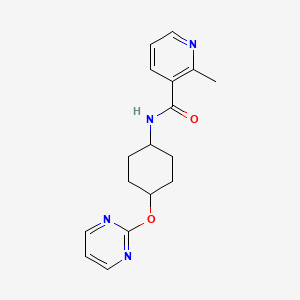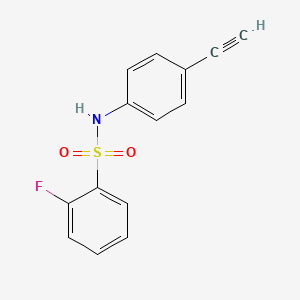![molecular formula C13H15N3O2 B2572523 N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide CAS No. 2305538-15-0](/img/structure/B2572523.png)
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, also known as MIPEP or N-[(1Z)-3-(2-Methoxyethyl)-6-(1H-indazol-6-yl)hex-1-en-1-yl]acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIPEP is a selective agonist of the CB2 receptor, which is a member of the cannabinoid receptor family, and has shown promising results in various preclinical studies.
Mécanisme D'action
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as immune modulation, inflammation, and pain. Upon activation, the CB2 receptor triggers a signaling cascade that leads to the modulation of various cellular pathways, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate various biochemical and physiological processes in animal models, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, suggesting a potential neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses without affecting other physiological processes. Another advantage is its relatively low toxicity and side effects compared to other cannabinoid compounds. However, one of the limitations of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Other potential directions include the investigation of the underlying mechanisms of N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide's effects and the identification of potential biomarkers for patient stratification and monitoring. Overall, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide represents a promising candidate for the development of novel therapeutics in various fields of research.
Méthodes De Synthèse
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-methoxyethylamine with 2-methyl-1H-indazole-6-carboxaldehyde, followed by the reaction with 3-bromoprop-2-en-1-ol and N-acetylacetamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, immunology, and oncology. In neurology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In oncology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown antitumor effects in animal models of various types of cancer, including breast cancer and glioma.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)indazol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-13(17)15-11-5-4-10-9-14-16(6-7-18-2)12(10)8-11/h3-5,8-9H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWGGMJESWWIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)

![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)
![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)
![2-[[2-(5,6-Dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
